Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is a coordination compound with the molecular formula C22H48N3OS4Zn It is known for its unique structure, where zinc is coordinated with dibutyldithiocarbamate and morpholine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc typically involves the reaction of zinc salts with dibutyldithiocarbamate and morpholine. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Zinc Salt Reaction: Zinc chloride or zinc sulfate is commonly used as the zinc source.
Dibutyldithiocarbamate Formation: Dibutyldithiocarbamate is prepared by reacting dibutylamine with carbon disulfide in the presence of a base.
Coordination with Morpholine: Morpholine is added to the reaction mixture to form the final coordination compound.
Industrial Production Methods
In an industrial setting, the production of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of zinc salts, dibutyldithiocarbamate, and morpholine.
Reaction Control: Maintaining optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of zinc or the ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used.
Reducing Agents: Sodium borohydride or other reducing agents are commonly employed.
Substitution Reagents: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of rubber and other materials as a stabilizer and vulcanization accelerator.
Mechanism of Action
The mechanism of action of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves its ability to coordinate with various molecular targets. The zinc center can interact with enzymes, proteins, and other biological molecules, leading to changes in their activity and function. The dithiocarbamate and morpholine ligands play a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(diethyldithiocarbamato)zinc: Similar structure but with diethyl groups instead of dibutyl groups.
Bis(dimethyldithiocarbamato)zinc: Contains dimethyl groups, leading to different chemical properties.
Bis(pyrrolidinedithiocarbamato)zinc: Uses pyrrolidine as the ligand instead of morpholine.
Uniqueness
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is unique due to its specific combination of dibutyldithiocarbamate and morpholine ligands. This combination provides distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93981-66-9 |
---|---|
Molecular Formula |
C22H45N3OS4Zn |
Molecular Weight |
561.3 g/mol |
IUPAC Name |
zinc;N,N-dibutylcarbamodithioate;morpholine |
InChI |
InChI=1S/2C9H19NS2.C4H9NO.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;1-3-6-4-2-5-1;/h2*3-8H2,1-2H3,(H,11,12);5H,1-4H2;/q;;;+2/p-2 |
InChI Key |
ZWPPKFSDFHKDDB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].C1COCCN1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.